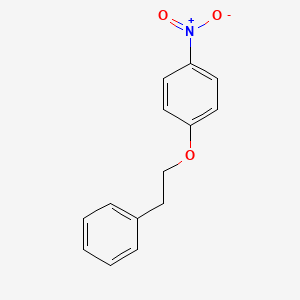

1-Nitro-4-phenethoxybenzene

Description

Contextualization of Nitroaromatic and Ether Compounds in Advanced Organic Synthesis and Research

Nitroaromatic compounds, characterized by the presence of at least one nitro group (–NO2) attached to an aromatic ring, represent a significant class of industrial chemicals. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making these compounds valuable precursors in various synthetic pathways. nih.govwikipedia.orgnumberanalytics.com This property retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org A primary reaction of nitroaromatic compounds is their reduction to form aromatic amines, a cornerstone transformation in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. wikipedia.orgchemguide.co.uk

Ethers, defined by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are another fundamental class of organic compounds. wikipedia.orgsolubilityofthings.combyjus.com Their relative inertness and excellent solvating properties for a wide range of organic compounds make them indispensable as solvents in organic reactions. solubilityofthings.comnumberanalytics.com While generally unreactive, ethers can undergo cleavage under acidic conditions to yield alcohols and alkyl halides. numberanalytics.com The Williamson ether synthesis, involving the reaction of an alkoxide with a primary alkyl halide, remains a widely utilized and versatile method for preparing both symmetrical and unsymmetrical ethers. solubilityofthings.combyjus.comyoutube.com

Current State of Scholarly Understanding and Identified Research Gaps Pertaining to 1-Nitro-4-phenethoxybenzene

The scientific community has established the fundamental physicochemical properties and primary synthesis routes for 1-Nitro-4-phenethoxybenzene. Spectroscopic data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, have been documented, providing a basis for its characterization. nih.govspectrabase.comresearchgate.net However, a comprehensive understanding of its reaction kinetics, mechanistic pathways in various chemical transformations, and its full potential as a building block in targeted organic synthesis remains an area ripe for further exploration. While its role as a synthetic intermediate is acknowledged, a deeper investigation into novel applications and the synthesis of a broader range of derivatives could unveil new scientific insights.

Defined Research Objectives and Scope of Comprehensive Investigation for 1-Nitro-4-phenethoxybenzene

This article aims to provide a focused and detailed examination of 1-Nitro-4-phenethoxybenzene. The primary objectives are to:

Systematically present the known chemical and physical properties of the compound.

Detail established methods for its synthesis.

Summarize its documented applications in scientific research.

The scope of this investigation is strictly limited to the chemical compound 1-Nitro-4-phenethoxybenzene. The content will not extend to dosage or administration information, nor will it cover safety or adverse effect profiles. The information presented is based on existing scientific literature and databases, excluding specific commercial supplier websites.

Physicochemical Properties of 1-Nitro-4-phenethoxybenzene

The fundamental physical and chemical characteristics of 1-Nitro-4-phenethoxybenzene are summarized in the following table.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₃ | nist.gov |

| Molecular Weight | 215.20 g/mol | nih.gov |

| Appearance | White patchy crystals to powder | |

| Melting Point | 53-58 °C | nist.gov |

| Boiling Point | 320 °C (at 760 mmHg) | |

| Solubility | Soluble in methanol | |

| CAS Registry Number | 620-88-2 | nist.gov |

Synthesis of 1-Nitro-4-phenethoxybenzene

A common laboratory-scale synthesis of 1-Nitro-4-phenethoxybenzene involves the reaction of 1-chloro-4-nitrobenzene (B41953) with ethylene (B1197577) glycol monophenyl ether in the presence of a base. This reaction, carried out in a solvent such as dimethyl sulfoxide (B87167), proceeds via a nucleophilic aromatic substitution mechanism to yield the desired product. prepchem.com An alternative approach involves the reaction of phenol (B47542) with p-nitrochlorobenzene in the presence of potassium hydroxide (B78521) and a copper catalyst.

Spectroscopic Data

The structural characterization of 1-Nitro-4-phenethoxybenzene is well-supported by various spectroscopic techniques. The following table provides an overview of available spectroscopic data.

| Spectroscopic Technique | Key Features and Observations | Source |

| ¹H NMR | The proton NMR spectrum exhibits characteristic signals for the aromatic protons on both the nitro-substituted and phenoxy rings, as well as the protons of the ethoxy bridge. | researchgate.net |

| ¹³C NMR | The carbon-13 NMR spectrum provides distinct signals for each unique carbon atom within the molecule, confirming the carbon skeleton. | nih.gov |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands corresponding to the nitro group (asymmetric and symmetric stretching), the aromatic C-H bonds, and the C-O-C ether linkage. | nih.govnist.gov |

| Mass Spectrometry (MS) | The mass spectrum displays a molecular ion peak consistent with the compound's molecular weight, along with characteristic fragmentation patterns. | nist.gov |

Applications in Research

1-Nitro-4-phenethoxybenzene primarily serves as an intermediate in organic synthesis. cymitquimica.com Its bifunctional nature, containing both a reactive nitro group and a stable ether linkage, makes it a versatile building block for the preparation of more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a variety of further transformations, such as diazotization and coupling reactions, to introduce new functional groups. This makes it a valuable precursor for the synthesis of dyes, pharmaceuticals, and agrochemicals. numberanalytics.comcymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-(2-phenylethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-15(17)13-6-8-14(9-7-13)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXFEBAOPNEXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Mechanistic Investigations of Synthetic Transformations Involving 1-Nitro-4-phenethoxybenzene Precursors

Process Optimization of Reaction Conditions for Maximizing Yield and Purity of 1-Nitro-4-phenethoxybenzene

The primary route for synthesizing 1-Nitro-4-phenethoxybenzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, the sodium salt of 2-phenylethanol (B73330) (phenethoxide) reacts with 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene (B44160). The optimization of this process is critical for achieving high yields and purity, which are essential for industrial applications. Key parameters that can be optimized include the choice of base, solvent, temperature, and the use of catalysts.

Key Optimization Parameters:

Base and Solvent System: The choice of base and solvent is interdependent and crucial. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are effective for deprotonating the phenethyl alcohol. byjus.com The reaction temperature is typically maintained between 50-100 °C, with reaction times ranging from 1 to 8 hours. byjus.com

Phase Transfer Catalysis (PTC): To enhance reaction rates and facilitate the use of less hazardous solvents, phase transfer catalysis is a valuable technique. fzgxjckxxb.com A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the nitroaromatic halide. fzgxjckxxb.comnumberanalytics.com This method can improve yields, reduce reaction times, and allow for milder reaction conditions. For industrial synthesis, PTC is often preferred. byjus.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. francis-press.comarkat-usa.org In the context of the Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. francis-press.commdpi.comnih.gov This is attributed to the efficient and uniform heating of the reaction mixture. rasayanjournal.co.in A solvent-free or high-boiling point solvent approach under microwave irradiation could be an effective optimization strategy. nih.gov

The table below summarizes potential optimization strategies for the synthesis of 1-Nitro-4-phenethoxybenzene.

| Parameter | Conventional Method | Optimized Approach | Rationale for Optimization |

| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) with PTC | Milder, safer, and more economical base. PTC facilitates the reaction. |

| Solvent | DMF, DMSO | Acetonitrile, 2-MeTHF (a green solvent) | Less toxic and more environmentally friendly solvent options. nih.gov |

| Catalyst | None | Quaternary ammonium salts (e.g., TBAB), Crown ethers | Accelerates reaction rate, improves yield, enables use of biphasic systems. fzgxjckxxb.comnumberanalytics.com |

| Heating | Conventional heating (oil bath) | Microwave irradiation | Drastic reduction in reaction time, improved energy efficiency, often higher yields. arkat-usa.org |

| Reaction Time | 1-8 hours byjus.com | 5-30 minutes mdpi.com | Increased throughput and efficiency. |

By systematically optimizing these parameters, it is possible to develop a robust and efficient process for the synthesis of 1-Nitro-4-phenethoxybenzene with maximized yield and purity.

Advanced Synthetic Techniques and Green Chemistry Principles Applied to 1-Nitro-4-phenethoxybenzene

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. This section explores the application of advanced techniques such as the use of ionic liquids, continuous flow chemistry, and other green chemistry principles to the synthesis of 1-Nitro-4-phenethoxybenzene.

Application of Ionic Liquids in the Synthesis of 1-Nitro-4-phenethoxybenzene and Related Compounds

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and recyclability. In the context of the Williamson ether synthesis, ionic liquids can act as both the solvent and a promoter of the reaction. researchgate.net

For the synthesis of 1-Nitro-4-phenethoxybenzene, an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6]) could be employed. researchgate.net The use of an ionic liquid can offer several advantages:

Enhanced Reactivity: The polar nature of ionic liquids can enhance the nucleophilicity of the phenoxide, leading to faster reaction rates. organic-chemistry.org

Simplified Product Isolation: The non-volatile nature of ionic liquids allows for easy separation of the product by distillation or extraction, and the ionic liquid can often be recycled and reused.

Improved Selectivity: In some cases, the use of ionic liquids can lead to improved regioselectivity in alkylation reactions.

Research on the synthesis of various ethers has shown that ionic liquids can be effective alternatives to traditional volatile organic solvents. organic-chemistry.org While the direct application to 1-Nitro-4-phenethoxybenzene may not be extensively documented, the principles established for other ether syntheses are highly applicable. researchgate.net

Continuous Flow Chemistry Methodologies for Scalable Synthesis of 1-Nitro-4-phenethoxybenzene

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or require precise control over reaction parameters. This technology is well-suited for the scalable and safe synthesis of nitroaromatic compounds.

A continuous flow process for the synthesis of 1-Nitro-4-phenethoxybenzene would typically involve pumping the reactants (e.g., a solution of 1-fluoro-4-nitrobenzene and a solution of sodium phenethoxide) through a heated tube or a microreactor. The key benefits of this approach include:

Enhanced Safety: The small reaction volume at any given time minimizes the risks associated with handling potentially energetic nitro compounds and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control over temperature and efficient mixing of reactants.

Increased Reproducibility and Scalability: Flow reactors allow for precise control over residence time, temperature, and stoichiometry, leading to consistent product quality. Scaling up production is achieved by running the system for a longer duration or by using multiple reactors in parallel. rsc.orgrsc.orgnih.gov

Studies on the continuous flow synthesis of diaryl ethers have demonstrated the feasibility and advantages of this technology for S(N)Ar reactions, which is the underlying reaction type for producing 1-Nitro-4-phenethoxybenzene from a fluorinated precursor. rsc.orgrsc.orgnih.gov Furthermore, the scalability of such processes has been demonstrated for the production of other fine chemicals. acs.org

The table below outlines a conceptual continuous flow process for the synthesis of 1-Nitro-4-phenethoxybenzene.

| Parameter | Continuous Flow Setup | Advantages |

| Reactors | Microreactor, Packed-bed reactor, Tube reactor | Excellent heat and mass transfer, precise control of conditions. rsc.org |

| Solvent | Supercritical CO2, 2-MeTHF, Acetonitrile | Green solvent options, miscibility with reactants. nih.govrsc.org |

| Temperature | 90-150 °C | Precise temperature control minimizes side reactions. rsc.org |

| Pressure | Elevated pressure (e.g., 26 MPa for scCO2) | Maintains solvent in a supercritical state, can increase reaction rates. rsc.org |

| Productivity | On-demand production, high throughput | Facilitates safe and efficient large-scale manufacturing. nih.gov |

Sustainable Synthesis Approaches for 1-Nitro-4-phenethoxybenzene

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. uns.ac.id For the synthesis of 1-Nitro-4-phenethoxybenzene, several green strategies can be envisioned.

Use of Greener Solvents: Replacing traditional solvents like DMF and DMSO with more benign alternatives such as supercritical carbon dioxide (scCO2) or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental impact of the process. nih.govrsc.org

Catalytic Approaches: The development of a catalytic version of the Williamson ether synthesis that can utilize less reactive alkylating agents under milder conditions is a key goal. While challenging, research in this area is ongoing. researchgate.net

Aqueous Media Synthesis: Performing the synthesis in water, potentially with the aid of surfactants to create micelles that can facilitate the reaction, is another green approach. francis-press.com This eliminates the need for volatile organic solvents.

Solvent-Free Conditions: Techniques like grinding the reactants together, possibly with a solid support, can enable the reaction to proceed without any solvent, which is a highly desirable green chemistry approach. uns.ac.id

Atom Economy: Designing the synthesis to maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. The Williamson ether synthesis itself has a good atom economy, with the main byproduct being a simple salt.

By integrating these advanced and green chemistry principles, the synthesis of 1-Nitro-4-phenethoxybenzene can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformation Studies

Reactivity of the Nitro Group within 1-Nitro-4-phenethoxybenzene

The nitro group attached to the phenoxy ring of 1-Nitro-4-phenethoxybenzene is a key functional group that dictates much of the molecule's reactivity. It strongly influences the electron density of the aromatic ring and is itself susceptible to a variety of chemical transformations.

Reductive Transformations of the Nitro Moiety in 1-Nitro-4-phenethoxybenzene (e.g., to amine derivatives for polyimide synthesis)

The reduction of the nitro group in 1-Nitro-4-phenethoxybenzene to an amino group is a pivotal transformation. This process yields 4-phenoxyaniline (B93406), a valuable monomer in the synthesis of high-performance polymers like polyimides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace, electronics, and other demanding fields. The synthesis of these polymers often involves the polycondensation of a diamine, such as 4-phenoxyaniline, with a dianhydride. The properties of the resulting polyimide are directly influenced by the structure of the diamine, and the phenoxy group in 4-phenoxyaniline imparts flexibility and improved processability to the polymer chain.

The reduction of nitroarenes to anilines is a well-established chemical process that can be achieved through various methods, including catalytic hydrogenation and chemical reduction. kyoto-u.ac.jp

Electrophilic and Nucleophilic Aromatic Substitution on the Nitro-Substituted Benzene (B151609) Ring of 1-Nitro-4-phenethoxybenzene

The presence of the nitro group significantly deactivates the benzene ring towards electrophilic aromatic substitution due to its strong electron-withdrawing nature. msu.eduscispace.com This deactivation is a result of the nitro group pulling electron density away from the aromatic system, making it less attractive to electrophiles. youtube.com Any electrophilic substitution that does occur is directed to the meta position relative to the nitro group. scispace.com This is because the resonance structures of the intermediate carbocation (the benzenonium ion) show that the positive charge is destabilized when it is adjacent to the positively charged nitrogen of the nitro group, which occurs in ortho and para attack. youtube.com The meta position avoids this direct destabilization. youtube.com

Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNA r). wikipedia.orglibretexts.orgmasterorganicchemistry.com This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. wikipedia.org The nitro group, particularly when positioned ortho or para to a leaving group, can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance, thereby facilitating the reaction. wikipedia.orgmasterorganicchemistry.com In the case of 1-Nitro-4-phenethoxybenzene, while there isn't a conventional leaving group like a halide, the principles of nucleophilic aromatic substitution highlight the increased electrophilicity of the ring, making it susceptible to attack by strong nucleophiles under certain conditions. nih.gov The rate of these reactions is often dependent on the ability of the substituent to stabilize the negative charge of the intermediate. masterorganicchemistry.com

Reactivity of the Ether Linkage in 1-Nitro-4-phenethoxybenzene

The ether linkage in 1-Nitro-4-phenethoxybenzene is another focal point for chemical transformations, particularly in the context of cleavage reactions and its role as a model for more complex structures like lignin (B12514952).

Ether Cleavage Reactions and Mechanistic Insights (e.g., hydrogenolysis, catalytic oxidation)

The cleavage of the ether bond in phenoxybenzene derivatives can be achieved through several methods, including hydrogenolysis and catalytic oxidation. materials-science.infonih.govrsc.org Hydrogenolysis involves the cleavage of the C-O bond with the addition of hydrogen, often in the presence of a metal catalyst. nih.govncsu.edu Studies on model compounds like benzyl (B1604629) phenyl ether have shown that catalysts such as palladium on various supports can effectively cleave the ether linkage. nih.gov Nickel-based catalysts have also been explored for the hydrogenolysis of such bonds. rsc.orgresearchgate.net The reaction mechanism can be influenced by factors like the catalyst support and reaction conditions. researchgate.net

Catalytic oxidation presents another route for ether cleavage. materials-science.inforesearchgate.netmdpi.com For instance, the catalytic oxidation of phenethoxybenzene using a Keggin-type polyoxometalate nanocatalyst has been studied to understand the selective oxidation of the β-O-4 bond found in lignin. materials-science.inforesearchgate.netmdpi.com The efficiency of this process can be optimized by adjusting parameters such as temperature, reaction time, and catalyst loading. materials-science.infomdpi.com

The acidic cleavage of ethers is a common reaction that typically proceeds via an S\N1 or S\N2 mechanism after protonation of the ether oxygen. libretexts.orglibretexts.orgmasterorganicchemistry.comopenstax.org The specific pathway depends on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comopenstax.org For aryl alkyl ethers like 1-Nitro-4-phenethoxybenzene, cleavage with a strong acid like HBr or HI would be expected to yield a phenol (B47542) and an alkyl halide. libretexts.orgopenstax.org This is because nucleophilic attack is more favorable at the aliphatic carbon than the aromatic carbon. libretexts.org

Role of Phenethoxybenzene and its Derivatives as Lignin Model Compounds in Depolymerization Studies

Lignin, a complex biopolymer found in plant cell walls, is a rich source of aromatic compounds. escholarship.org However, its complex and irregular structure, characterized by various ether and carbon-carbon linkages, makes its depolymerization into valuable chemicals a significant challenge. nih.govrsc.org The β-O-4 aryl ether linkage is the most abundant type of bond in lignin. researchgate.netescholarship.org

To better understand and develop effective lignin depolymerization strategies, researchers utilize simpler model compounds that contain the key structural motifs found in lignin. escholarship.orgresearchgate.net Phenethoxybenzene and its derivatives, including 1-Nitro-4-phenethoxybenzene, serve as important model compounds for the β-O-4 linkage. materials-science.inforesearchgate.netmdpi.com By studying the cleavage of the ether bond in these simpler molecules, scientists can gain mechanistic insights into the complex depolymerization of lignin. nih.govrsc.org These studies help in the design of catalysts and reaction conditions for the selective cleavage of specific bonds in lignin, aiming to produce valuable aromatic platform chemicals. bohrium.com

Functionalization and Derivatization Strategies at the Ether Position of 1-Nitro-4-phenethoxybenzene

While the primary focus of reactivity studies on the ether linkage of phenoxybenzene derivatives has been on its cleavage, functionalization and derivatization at this position are also of interest. These strategies could lead to the synthesis of novel molecules with tailored properties. For example, modifications to the ether linkage could influence the electronic properties of the molecule or introduce new reactive handles for further chemical transformations. Research in this area is less common than cleavage studies but holds potential for the development of new materials and functional chemicals.

Reactivity of the Phenoxy and Phenethyl Moieties of 1-Nitro-4-phenethoxybenzene

The chemical reactivity of 1-nitro-4-phenethoxybenzene is characterized by the interplay of its three main components: the nitro-substituted phenyl ring, the ether linkage, and the terminal phenyl group of the phenethyl moiety. Each of these components offers distinct sites for chemical transformations.

The presence of two distinct aromatic rings in 1-nitro-4-phenethoxybenzene, one bearing a strong electron-withdrawing nitro group and the other being part of a phenethyl ether, dictates the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

In contrast, the terminal phenyl ring of the phenethyl group is activated towards electrophilic aromatic substitution. The alkyl group attached to the ring is weakly activating and directs incoming electrophiles to the ortho and para positions. Therefore, it is expected that electrophilic substitution reactions on 1-nitro-4-phenethoxybenzene will predominantly occur on the terminal phenethyl ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Nitro-4-phenethoxybenzene

| Aromatic Ring | Substituents | Predicted Position of Electrophilic Attack | Reactivity |

| Nitrophenoxy | -NO₂ (deactivating, meta-director), -OR (activating, ortho, para-director) | Positions 2 and 6 (meta to NO₂, ortho to O-ether) | Deactivated |

| Phenethyl | -CH₂CH₂- (activating, ortho, para-director) | Ortho and para positions | Activated |

The phenethyl linkage in 1-nitro-4-phenethoxybenzene offers several sites for chemical modification, primarily at the benzylic position and the ether bond.

Benzylic Position Reactivity: The carbon atom of the ethyl bridge attached directly to the terminal phenyl ring is a benzylic position. chemistrysteps.comyoutube.com This position is known to be particularly reactive due to the resonance stabilization of any radical, cationic, or anionic intermediates that may form there. youtube.comlibretexts.orgrsc.org

Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens, such as bromine, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.comrsc.org This reaction proceeds via a resonance-stabilized benzylic radical intermediate. libretexts.org

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. youtube.com Depending on the reaction conditions and the exact substrate, this could potentially lead to the formation of a ketone at the benzylic position or cleavage of the C-C bond. For an unsubstituted alkylbenzene, the entire side chain is typically oxidized to a carboxylic acid. youtube.com

Ether Linkage Cleavage: The ether bond in 1-nitro-4-phenethoxybenzene can be cleaved under certain conditions.

Acidic Cleavage: Treatment with strong acids like HBr or HI can lead to the cleavage of the ether linkage. frontiersin.orgsemanticscholar.org This typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the cleavage generally yields a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. semanticscholar.org

Hydrogenolysis: Catalytic hydrogenolysis, for example using a nickel catalyst, can also be employed to cleave the ether bond, often yielding the corresponding aromatic alkanes and phenols. researchgate.net Enzymatic methods for the cleavage of similar β-O-4 aryl ether linkages found in lignin have also been developed. frontiersin.orgrsc.org

Table 2: Potential Side-Chain Reactions of 1-Nitro-4-phenethoxybenzene

| Reaction Type | Reagents | Potential Products |

| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | 1-(1-Bromo-2-phenylethyl)-4-nitrobenzene |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | 1-(4-Nitrophenoxy)-2-phenylethanone or further cleavage products |

| Ether Cleavage (Acidic) | HBr or HI | 4-Nitrophenol and (2-bromoethyl)benzene |

| Ether Cleavage (Hydrogenolysis) | Ni catalyst, H₂ source | 4-Nitrophenol and ethylbenzene (B125841) |

Cascade and Multi-Component Reactions Involving 1-Nitro-4-phenethoxybenzene

While specific cascade or multi-component reactions (MCRs) involving 1-nitro-4-phenethoxybenzene are not extensively documented in the literature, its structure suggests potential participation in such reactions, often initiated by the transformation of the versatile nitro group.

Cascade reactions are sequential transformations where the product of one reaction becomes the substrate for the next in a one-pot process. nih.gov A common strategy in cascade reactions involving nitroarenes is the initial reduction of the nitro group to an amine or a related functional group. nih.govnumberanalytics.com This in-situ generated amine can then participate in subsequent cyclization or condensation reactions. For example, a metal-free, one-pot cascade process has been developed for the synthesis of tetrahydroquinoxalines, which involves the reduction of a nitroarene followed by cyclization and hydrogenation. nih.gov It is conceivable that 1-nitro-4-phenethoxybenzene could be a substrate for similar cascade sequences, where reduction of the nitro group would yield 4-phenethoxyaniline, a versatile intermediate for further reactions.

Multi-component reactions (MCRs) are one-pot reactions in which three or more reactants combine to form a single product that contains substantial portions of all the starting materials. researchgate.net MCRs are highly valued for their efficiency and atom economy. organic-chemistry.org The participation of 1-nitro-4-phenethoxybenzene in MCRs would likely depend on the functionalization of one of its reactive sites to introduce a group amenable to these reactions. For instance, after reduction of the nitro group to an amine, the resulting 4-phenethoxyaniline could be a component in well-known MCRs such as the Ugi or Passerini reactions. organic-chemistry.org Alternatively, functionalization of the phenethyl ring, for example, by introducing an aldehyde or a carboxylic acid group, could also render the molecule suitable for various MCRs. acs.org

Applications in Materials Science and Polymer Chemistry

Precursor Role of 1-Nitro-4-phenethoxybenzene in Polymer Synthesis

The primary role of 1-Nitro-4-phenethoxybenzene in polymer chemistry is as a starting material for the synthesis of specialized monomers. These monomers are then incorporated into polymer chains, most notably in the production of polyimides, a class of polymers known for their exceptional thermal stability and mechanical strength. researchgate.net

The journey from 1-Nitro-4-phenethoxybenzene to a useful monomer for polymerization involves a critical chemical transformation: the conversion of the nitro group into an amino group. This process, known as reduction, yields a diamine monomer. A common and analogous method for this type of synthesis involves a two-step process. First, a nucleophilic substitution reaction can be carried out, for instance, between a dihydroxy compound and a nitro-containing halide like p-chloronitrobenzene, in the presence of a base such as potassium carbonate. This step would be followed by a catalytic reduction of the nitro groups to amine functionalities. researchgate.net This reduction is a well-established chemical process and is crucial for creating the diamine structure necessary for polymerization.

The resulting diamine monomer, which would be a bis(aminophenoxy) derivative, is the key building block for the subsequent polymerization step. The presence of the flexible ether linkages from the original phenethoxy group is a key structural feature that influences the properties of the final polymer. aidic.it

The diamine monomers derived from 1-Nitro-4-phenethoxybenzene are primarily used in the synthesis of polyimides. Polyimides are synthesized through a two-step process. aidic.it The first step involves the reaction of the diamine monomer with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature. This reaction forms a high-molecular-weight poly(amic acid) precursor. tandfonline.com

In the second step, this poly(amic acid) is converted into the final polyimide through a process called imidization, which involves the removal of water. This can be achieved either by thermal treatment at high temperatures or by chemical dehydration using specific reagents. The resulting polyimide will have a repeating unit that includes the structural features of both the diamine and the dianhydride.

Impact on Resulting Polymer Properties

A major challenge with many high-performance aromatic polyimides is their poor solubility and high processing temperatures, which stem from the rigidity of their polymer chains and strong intermolecular interactions. titech.ac.jp The introduction of flexible ether linkages, such as those originating from 1-Nitro-4-phenethoxybenzene, can significantly improve the solubility and processability of polyimides. aidic.it These flexible linkages increase the rotational freedom within the polymer backbone, disrupting the tight packing of the polymer chains and reducing intermolecular forces. This leads to enhanced solubility in common organic solvents, which is a significant advantage for processing and fabrication of films, coatings, and other components. tandfonline.com

| Property | Observation |

| Solubility | Polyimides containing flexible ether linkages often exhibit improved solubility in organic solvents. |

| Processability | The enhanced solubility allows for easier processing from solution, such as casting or spin coating. |

While the introduction of flexible linkages can enhance solubility, it can also influence the thermal and mechanical properties of the resulting polymers. The presence of these flexible groups can sometimes lead to a decrease in the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. aidic.it However, by carefully selecting the dianhydride co-monomer, it is possible to design polyimides that balance good processability with high thermal stability. titech.ac.jp

Table of Representative Polymer Properties: Note: The following data is representative of polyimides derived from diamines with similar flexible ether linkages.

| Property | Range of Values |

| Glass Transition Temperature (Tg) | 242–298°C researchgate.net |

| 10% Weight Loss Temperature | 481–520°C (in nitrogen) researchgate.net |

| Tensile Strength | 68–93 MPa researchgate.net |

| Elongation at Break | 7–11% researchgate.net |

Other Potential Materials Applications of 1-Nitro-4-phenethoxybenzene

Beyond its role as a precursor for polyimides, the derivatives of 1-Nitro-4-phenethoxybenzene could potentially be explored for other materials science applications. The presence of the phenoxy group can impart desirable properties for applications in areas such as high-performance adhesives, and materials for electronic packaging and aerospace components, where thermal stability and specific mechanical properties are crucial. core.ac.uk The fundamental chemistry of converting the nitro group to other functional groups opens up possibilities for creating a variety of monomers for different types of polymers beyond polyimides.

Role in the Development of Functional Materials

Currently, there is no significant body of research that establishes a role for 1-Nitro-4-phenethoxybenzene in the development of functional materials. The properties that would make it suitable for such applications, such as specific thermal, mechanical, or electronic characteristics, have not been a primary focus of investigation.

Potential Applications in Organic Electronics or Optoelectronic Materials

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-Nitro-4-phenethoxybenzene

¹H and ¹³C NMR Techniques for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for 1-Nitro-4-phenethoxybenzene.

In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. For instance, aromatic protons on the nitro-substituted ring are typically found at different chemical shifts than those on the phenoxy group due to the electron-withdrawing nature of the nitro group.

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shifts (ppm) |

|---|---|---|

| 1-nitro-4-(phenylethynyl)benzene | ¹H | 8.22 (d, J = 9.2 Hz, 2H), 7.67 (d, J = 9.2 Hz, 2H), 7.55-7.57 (m, 2H), 7.37-7.40 (m, 3H) rsc.org |

| 1-nitro-4-(phenylethynyl)benzene | ¹³C | 146.96, 132.26, 131.83, 130.26, 129.27, 128.53, 123.64, 122.08, 94.69, 87.53 rsc.org |

Two-Dimensional NMR Experiments for Connectivity and Proximity Analysis

To further unravel the complex structure of 1-Nitro-4-phenethoxybenzene, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between different nuclei.

COSY experiments identify protons that are coupled to each other, helping to piece together the spin systems within the molecule.

HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with the carbon atoms they are directly attached to (HSQC) or separated by two or three bonds (HMBC). These experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between the phenoxy and nitrobenzene (B124822) moieties.

Modern 2D correlative methods are powerful tools for identifying structural units within complex molecules. researchgate.net For instance, 2D (¹H–¹H) gs-COSY and inverse proton detected heteronuclear shift correlation spectra, such as (¹H–¹³C) gs-HMQC and (¹H–¹³C) gs-HMBC, are standard techniques for acquiring detailed structural information. researchgate.net

Solid-State NMR for Polymorphic and Amorphous Phase Characterization of 1-Nitro-4-phenethoxybenzene

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms, and for characterizing amorphous phases. Anisotropic bulk magnetic susceptibility (ABMS) can often lead to peak broadening in solids with aromatic groups, but techniques like 2D heteronuclear correlation (HETCOR) solid-state NMR can significantly reduce or eliminate this issue, thereby enhancing spectral resolution. rsc.org

Mass Spectrometry (MS) Techniques for 1-Nitro-4-phenethoxybenzene

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 1-Nitro-4-phenethoxybenzene (C₁₄H₁₃NO₃), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. For example, the related compound 1-nitro-4-(phenylethynyl)benzene has a calculated exact mass of 223.0633 Da, and HRMS analysis found a value of 223.0631 Da, confirming its molecular formula of C₁₄H₉NO₂. rsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis for Deeper Structural Insights into 1-Nitro-4-phenethoxybenzene

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to deduce its connectivity. The fragmentation of aromatic nitro compounds often involves characteristic losses. For instance, the loss of NO₂ (46 Da) and NO (30 Da) are common fragmentation pathways for nitroaromatic compounds. miamioh.edu The presence of an aromatic ring generally results in a prominent molecular ion peak. whitman.edu The fragmentation of the ether linkage in 1-Nitro-4-phenethoxybenzene would also produce characteristic ions, providing further confirmation of the compound's structure. The analysis of these fragmentation patterns, often aided by techniques like tandem mass spectrometry (MS/MS), allows for a detailed reconstruction of the molecular structure. nih.govnih.gov For example, in the mass spectrum of nitrobenzene, the molecular ion peak is observed at m/z 123, and a significant fragment is seen at m/z 93, corresponding to the aniline (B41778) cation radical formed by the reduction of the nitro group. researchgate.net

Infrared (IR) and Raman Spectroscopy of 1-Nitro-4-phenethoxybenzene

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the characterization of 1-Nitro-4-phenethoxybenzene by probing the vibrational modes of its constituent chemical bonds and functional groups.

The vibrational spectrum of 1-Nitro-4-phenethoxybenzene is dominated by contributions from its three primary structural components: the nitro (NO₂) group, the aromatic ether linkage (Ar-O-CH₂), and the two benzene (B151609) rings. Analysis of the frequencies, intensities, and shapes of the spectral bands allows for unambiguous identification of these groups.

Nitro (NO₂) Group: Aromatic nitro compounds exhibit strong and characteristic vibrations. The asymmetric stretching vibration (νₐₛ(NO₂)) typically appears as a very strong band in the IR spectrum in the region of 1570–1485 cm⁻¹, while the symmetric stretching vibration (νₛ(NO₂)) is found in the 1370–1320 cm⁻¹ range. For instance, in nitrobenzene, these bands are observed around 1523 cm⁻¹ and 1347 cm⁻¹, respectively. researchgate.net The corresponding bending or scissoring motion (δ(NO₂)) is expected around 850 cm⁻¹. researchgate.net

Aromatic Ether Linkage: The ether group (C-O-C) in 1-Nitro-4-phenethoxybenzene gives rise to characteristic stretching vibrations. The asymmetric stretch (νₐₛ(C-O-C)), typically the stronger of the two, is expected in the 1275–1200 cm⁻¹ region. The symmetric stretch (νₛ(C-O-C)) appears at lower wavenumbers, generally between 1075 and 1020 cm⁻¹.

Aromatic Rings: The benzene rings produce a number of characteristic bands. C-H stretching vibrations in the aromatic region are typically observed between 3100 and 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1625–1400 cm⁻¹ range. Out-of-plane (OOP) C-H bending vibrations are particularly informative about the substitution pattern. For the para-substituted nitrophenoxy group, a strong band is expected in the 860–800 cm⁻¹ range.

Aliphatic Linker: The ethoxy (-CH₂-CH₂-) portion of the phenethoxy group also has distinct vibrational signatures. The C-H stretching vibrations of these methylene (B1212753) groups are found in the 3000–2850 cm⁻¹ region. researchgate.net

The table below summarizes the expected vibrational frequencies for the key functional groups in 1-Nitro-4-phenethoxybenzene, based on data from analogous compounds. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Nitro (NO₂) | Asymmetric Stretch | 1570–1485 | IR |

| Nitro (NO₂) | Symmetric Stretch | 1370–1320 | IR |

| Nitro (NO₂) | Bending (Scissoring) | ~850 | IR |

| Aromatic Ether | Asymmetric C-O-C Stretch | 1275–1200 | IR |

| Aromatic Ring | C-H Stretch | 3100–3000 | IR/Raman |

| Aromatic Ring | C=C Stretch | 1625–1400 | IR/Raman |

| Aliphatic (-CH₂-) | C-H Stretch | 3000–2850 | IR/Raman |

In situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for monitoring chemical reactions in real-time without disturbing the reacting system. xjtu.edu.cn This methodology allows for the tracking of reactant consumption, intermediate formation, and product generation, providing crucial insights into reaction kinetics and mechanisms. researchgate.netxjtu.edu.cn

For reactions involving 1-Nitro-4-phenethoxybenzene, in situ FTIR can be applied to various transformations. A key example is the catalytic hydrogenation of the nitro group to form 4-phenethoxyaniline. In a typical setup, the IR probe is immersed in the reaction vessel, and spectra are collected at regular intervals.

During the reduction, the following spectral changes would be monitored:

Decrease in Nitro Group Bands: The intensities of the characteristic asymmetric and symmetric NO₂ stretching bands (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) would decrease as the starting material is consumed. researchgate.net

Appearance of Amine Group Bands: New bands corresponding to the N-H stretching vibrations of the resulting primary amine (typically two bands in the 3500–3300 cm⁻¹ region) and the N-H bending vibration (around 1630 cm⁻¹) would appear and grow in intensity.

This real-time monitoring enables the optimization of reaction conditions such as temperature, pressure, and catalyst loading, and can help identify the formation of any transient intermediates or byproducts. researchgate.net

X-ray Diffraction (XRD) and Crystallography of 1-Nitro-4-phenethoxybenzene and its Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

For 1-Nitro-4-phenethoxybenzene, an SCXRD study would reveal:

The precise dihedral angles between the planes of the two aromatic rings.

The conformation of the flexible phenethoxy chain, including the C-O-C-C and O-C-C-C torsion angles.

The geometry of the nitro group relative to the benzene ring to which it is attached.

The nature of intermolecular interactions (e.g., C-H···O or π-π stacking) that govern the crystal packing. researchgate.net

This technique is indispensable for establishing the absolute structure and understanding the supramolecular chemistry of the compound. fzu.cz

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline materials. springernature.commpg.de Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffractogram is a unique fingerprint of the crystalline phase.

Key applications of PXRD for 1-Nitro-4-phenethoxybenzene include:

Phase Identification: The obtained diffraction pattern can be compared to reference patterns in databases to confirm the identity of the synthesized material. nih.gov

Purity Assessment: The presence of crystalline impurities will result in additional peaks in the diffractogram, allowing for an assessment of the bulk sample's purity.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD is a primary tool for identifying and characterizing different polymorphs, which can have different physical properties.

The PXRD pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). The position and relative intensities of the diffraction peaks are characteristic of a specific crystal structure. springernature.com

Other Advanced Spectroscopic and Analytical Techniques Relevant to 1-Nitro-4-phenethoxybenzene

Beyond vibrational spectroscopy and X-ray diffraction, other analytical methods are crucial for a comprehensive characterization of 1-Nitro-4-phenethoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution. ¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR would identify all unique carbon atoms in the molecule. Advanced 2D NMR techniques (like COSY, HSQC, HMBC) can be used to assemble the complete molecular framework. Benchtop NMR spectroscopy is also an emerging tool for quantitative reaction monitoring. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The NIST WebBook notes the availability of mass spectrometry data for the related compound Benzene, 1-nitro-4-phenoxy-. nist.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. The presence of the nitrobenzene chromophore would result in characteristic absorption bands in the UV region, which can be influenced by the phenoxy substituent.

Resonance Raman Spectroscopy: This is a specialized Raman technique where the wavelength of the excitation laser is chosen to coincide with an electronic absorption band of the molecule. nsf.gov This can lead to a significant enhancement of the Raman signals for vibrations associated with the chromophore, providing selective information about the nitroaromatic portion of the molecule. nsf.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for 1-Nitro-4-phenethoxybenzene

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1-Nitro-4-phenethoxybenzene at the atomic and electronic levels. These methods, rooted in quantum mechanics, provide a quantitative description of the molecule's behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 1-Nitro-4-phenethoxybenzene is characterized by the interplay between the electron-withdrawing nitro group (-NO2) and the electron-donating phenethoxy group (-OCH2CH2C6H5). This arrangement significantly influences the distribution of electron density across the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are crucial in determining the chemical reactivity and electronic properties of a molecule. In 1-Nitro-4-phenethoxybenzene, the HOMO is typically localized on the more electron-rich phenoxy portion of the molecule, while the LUMO is concentrated around the electron-deficient nitrobenzene (B124822) moiety. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and the energy required for electronic excitation. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For 1-Nitro-4-phenethoxybenzene, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the nitro group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be observed around the hydrogen atoms of the aromatic rings.

Theoretical calculations, such as those employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are commonly used to model these electronic properties. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Quantum chemical calculations can accurately predict various spectroscopic properties of 1-Nitro-4-phenethoxybenzene, aiding in its identification and characterization. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for calculating the 1H and 13C NMR chemical shifts. researchgate.netnih.gov These theoretical predictions, when compared with experimental data, can confirm the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the nitro-substituted ring would experience different shielding effects compared to those on the phenoxy-substituted ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* and n-π* transitions within the aromatic systems. The presence of the nitro and phenoxy groups influences the position and intensity of these absorption bands.

IR Spectroscopy: The vibrational frequencies observed in an Infrared (IR) spectrum can be calculated using DFT methods. researchgate.netnih.gov These calculations help in assigning the observed vibrational bands to specific functional groups and modes of vibration within the molecule, such as the characteristic symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group, C-O-C stretching of the ether linkage, and various aromatic C-H and C=C stretching and bending modes.

| Spectroscopic Data | Predicted Values |

| ¹H NMR (ppm) | Chemical shifts for aromatic and aliphatic protons |

| ¹³C NMR (ppm) | Chemical shifts for aromatic and aliphatic carbons |

| UV-Vis (nm) | λmax corresponding to electronic transitions |

| IR (cm⁻¹) | Frequencies for key functional group vibrations |

This table represents the type of data that can be generated through computational predictions. Actual values would be obtained from specific calculations.

Reaction Mechanism Elucidation and Transition State Calculations

Theoretical calculations are invaluable for investigating the potential chemical reactions of 1-Nitro-4-phenethoxybenzene and for mapping out the energy landscapes of these transformations. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the feasibility and pathways of reactions.

For instance, the decomposition of nitroaromatic compounds can be studied by locating the transition state structures for various proposed mechanisms. researchgate.net Methods like DFT can be used to calculate the activation energies for different reaction pathways, such as those involving radical intermediates or cyclic transition states. researchgate.netresearchgate.net These calculations can reveal the most energetically favorable reaction pathway. The geometric parameters of the transition states, such as bond lengths and angles, provide a detailed picture of the molecular rearrangement during the reaction. researchgate.net

Molecular Dynamics and Simulation Studies of 1-Nitro-4-phenethoxybenzene

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of 1-Nitro-4-phenethoxybenzene over time, offering insights into its conformational flexibility and intermolecular interactions.

Conformational Analysis and Conformational Landscapes

The phenethoxy group in 1-Nitro-4-phenethoxybenzene has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles of the molecule and calculating the potential energy at each step, a potential energy surface can be constructed. mdpi.com This surface reveals the low-energy (stable) conformations and the transition states that connect them. This analysis is crucial for understanding how the molecule's shape influences its physical and chemical properties. Studies on similar molecules have shown that computational methods can effectively map these conformational landscapes. mdpi.com

Simulation of Intermolecular Interactions and Self-Assembly Propensities

MD simulations can be used to model how multiple molecules of 1-Nitro-4-phenethoxybenzene interact with each other in a condensed phase. These simulations can predict the formation of aggregates and self-assembled structures.

The simulations would track the movements and orientations of the molecules, revealing the dominant intermolecular forces at play. For 1-Nitro-4-phenethoxybenzene, these would likely include:

π-π stacking: Interactions between the aromatic rings.

Dipole-dipole interactions: Arising from the polar nitro group.

van der Waals forces: Weaker, non-specific interactions.

Structure-Activity Relationship (SAR) and Rational Design Principles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its functional properties. In the context of materials science, computational methods are invaluable for establishing these relationships and guiding the design of new molecules with enhanced characteristics.

The material properties of systems incorporating 1-Nitro-4-phenethoxybenzene, or its derivatives, can be predicted using a variety of theoretical methods, most notably Density Functional Theory (DFT). DFT calculations provide insights into the electronic structure and, by extension, the reactivity and physical properties of a molecule. For 1-Nitro-4-phenethoxybenzene, these theoretical investigations can elucidate:

Electronic Properties: The distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap are crucial in determining the molecule's potential as an electronic material, including its conductivity and optical properties. Theoretical studies on similar phenylene-thiophene derivatives have shown that the electronic and optical properties can be tuned by chemical modifications. researchgate.net

Reactivity Descriptors: DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index. These parameters help in predicting how 1-Nitro-4-phenethoxybenzene will interact with other chemical species, for example, as a precursor in a polymerization reaction or as a guest molecule interacting with a catalytic surface.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, can be modeled. This is essential for predicting how molecules of 1-Nitro-4-phenethoxybenzene will pack in a solid-state material and how they will interact with a host material.

The principles of rational design, informed by such theoretical calculations, allow for the targeted modification of the 1-Nitro-4-phenethoxybenzene structure to achieve desired material properties. sciengine.comresearchgate.net For instance, the introduction of different substituent groups on the phenyl rings could modulate the electronic properties, solubility, and thermal stability of resulting materials.

Table 1: Hypothetical Theoretical Parameters for Predicting Material Properties of 1-Nitro-4-phenethoxybenzene and its Analogs

| Compound/Analog | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Property Influence |

| 1-Nitro-4-phenethoxybenzene | -7.2 | -2.5 | 4.7 | Potential for charge transfer applications |

| Analog with Electron-Donating Group | -6.8 | -2.4 | 4.4 | Enhanced hole transport properties |

| Analog with Electron-Withdrawing Group | -7.5 | -2.8 | 4.7 | Improved electron accepting capabilities |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from DFT calculations for SAR studies.

Computational screening is a high-throughput method that uses computational models to evaluate large libraries of virtual compounds for specific properties, thereby identifying promising candidates for synthesis and experimental testing. This approach can be applied to discover analogues of 1-Nitro-4-phenethoxybenzene with enhanced reactivity or suitability for particular applications.

The process of computational screening for analogues would typically involve:

Library Generation: A virtual library of 1-Nitro-4-phenethoxybenzene analogues would be created by systematically modifying its structure. This could involve adding various functional groups at different positions on the aromatic rings or altering the phenoxyethyl linker.

Property Calculation: For each analogue in the library, a set of key properties would be calculated using computational methods like DFT or semi-empirical methods. These properties would be chosen based on the desired application, for example, parameters related to catalytic activity or electronic behavior.

Filtering and Ranking: The virtual compounds are then filtered and ranked based on the calculated properties. For instance, in the context of catalysis, analogues might be screened for their ability to bind to a specific active site or for a lower energy barrier for a particular reaction. Computational screening has been effectively used to identify catalysts for the nitroreduction of other nitroaromatic compounds. bit.edu.cn

In-depth Analysis: The most promising candidates from the initial screening are then subjected to more rigorous and computationally expensive calculations, such as molecular dynamics simulations, to validate their potential before committing to laboratory synthesis.

This in-silico approach accelerates the discovery process, reduces experimental costs, and allows for a more rational and targeted design of new materials and molecules with tailored functionalities. nih.gov

Environmental Fate and Remediation Research

Environmental Occurrence and Distribution of Nitroaromatic Ethers (Conceptual)

Nitroaromatic compounds, including ethers, are not commonly found in nature and are typically introduced into the environment through human activities. nih.govnih.gov They are used in the manufacturing of a wide array of products such as dyes, explosives, pesticides, and polymers. nih.govnih.gov Accidental spills and industrial discharges are significant sources of environmental contamination. For instance, a major industrial accident led to the release of approximately 100 tons of nitrobenzene (B124822) into the Songhua River in China. nih.gov

The environmental distribution of nitroaromatic ethers like 1-Nitro-4-phenethoxybenzene is governed by their physicochemical properties. The presence of the nitro group, an electron-withdrawing functional group, makes the aromatic ring resistant to oxidative degradation, contributing to the persistence of these compounds in the environment. nih.govnih.govasm.org This recalcitrance, combined with their potential toxicity and mutagenicity, has led to many nitroaromatic compounds being classified as priority pollutants by environmental agencies. nih.govnih.gov

Nitroaromatic compounds have been detected in various environmental matrices, including soil, groundwater, and the atmosphere. nih.govresearchgate.net Their mobility in soil can vary, with some compounds being capable of leaching into groundwater. cdc.gov In the aquatic environment, their fate is influenced by factors such as solubility and susceptibility to photolysis. In the atmosphere, they can be formed through the reaction of hydrocarbons with nitrogen oxides in the presence of sunlight. nih.gov The presence of an ether linkage may influence the compound's sorption to soil and sediment, similar to other aromatic ethers like polybrominated diphenyl ethers (PBDEs), which are known for their persistence and bioaccumulation potential. researchgate.netresearchgate.net

| Environmental Compartment | Conceptual Behavior of 1-Nitro-4-phenethoxybenzene | Governing Factors |

| Soil | Expected to be persistent due to the stable nitroaromatic structure. May adsorb to soil organic matter. Potential to leach into groundwater depending on soil type and conditions. nih.govcdc.govwikipedia.org | Nitro group stability, ether linkage, soil organic content, clay minerals. nih.govwikipedia.org |

| Water | Low aqueous solubility is expected. Subject to degradation by photochemical processes. Biodegradation is likely to be slow. wikipedia.orgnih.gov | Sunlight exposure, microbial populations, water chemistry. |

| Air | Can exist in the atmosphere and be subject to long-range transport. Degradation primarily through photochemical reactions with hydroxyl radicals. nih.govcopernicus.orgcopernicus.org | Sunlight intensity, concentration of atmospheric oxidants (e.g., OH radicals). |

Biodegradation Pathways and Mechanisms Relevant to 1-Nitro-4-phenethoxybenzene

The biodegradation of 1-Nitro-4-phenethoxybenzene is expected to involve enzymatic pathways that have evolved in microorganisms to break down similar recalcitrant compounds.

Microbial Degradation Studies of Related Nitroaromatics and Ethers

Microorganisms have developed diverse strategies to metabolize nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy. nih.govnih.gov The degradation can proceed under both aerobic and anaerobic conditions.

Under aerobic conditions , bacteria have evolved several key strategies:

Oxidative removal of the nitro group: Dioxygenase enzymes can insert two hydroxyl groups onto the aromatic ring, leading to the formation of a catechol-like intermediate and the release of the nitro group as nitrite (B80452). nih.gov This is a common strategy for compounds like nitrobenzene. nih.gov

Reductive-Oxidative pathway: A partial reduction of the nitro group to a hydroxylamino group can occur, followed by an enzymatic rearrangement to a hydroxylated aromatic compound. This product can then enter central metabolic pathways after ring cleavage. nih.gov

Oxidation of a side chain: If an alkyl side chain is present, as in nitrotoluenes, initial oxidation of the methyl group can occur, leading to the corresponding nitrobenzoic acid. nih.gov

Under anaerobic conditions , the primary mechanism is the reduction of the nitro group.

Nitro group reduction: Anaerobic bacteria can reduce the nitro group sequentially to nitroso, hydroxylamino, and finally to the corresponding amino group (—NH₂). nih.gov This process makes the aromatic ring more amenable to subsequent attack.

Fungi, such as Phanerochaete chrysosporium, are also capable of degrading a variety of nitroaromatic compounds, sometimes leading to complete mineralization. nih.gov

The ether bond in 1-Nitro-4-phenethoxybenzene presents an additional challenge. While less studied in the context of nitroaromatics, microbial cleavage of the ether linkage in diphenyl ethers is known to occur, often initiated by dioxygenase enzymes.

| Pathway Type | Key Reactions | Common Intermediates | Relevant Microorganisms |

| Aerobic | Dioxygenation, Monooxygenation, Partial Reduction | Catechols, Protocatechuate, Hydroxylaminobenzene | Pseudomonas, Comamonas, Burkholderia, Mycobacterium nih.gov |

| Anaerobic | Complete reduction of nitro group | Nitrosoaromatics, Hydroxylaminoaromatics, Aminoaromatics | Clostridium, Desulfovibrio nih.gov |

| Fungal | Ligninolytic enzyme action | Various oxidized and cleaved products | Phanerochaete chrysosporium nih.gov |

Enzyme-Mediated Transformations and Biocatalysis for Degradation

The microbial degradation of nitroaromatics is facilitated by specific enzymes that can be harnessed for biocatalytic applications.

Nitroreductases (NTRs): These are typically flavin-containing enzymes that catalyze the reduction of the nitro group to an amino group, using NADH or NADPH as an electron donor. nih.govnih.gov This is often the initial step in both anaerobic and some aerobic pathways. Biocatalysts using nitroreductases have been developed for the transformation of nitroaromatic contaminants. nih.govgoogle.com

Monooxygenases: These enzymes incorporate a single oxygen atom into the aromatic ring, which can lead to the elimination of the nitro group. This is a key step in the degradation of some nitrophenols. nih.gov

Dioxygenases: These enzymes, particularly Rieske-type dioxygenases, insert two hydroxyl groups into the aromatic ring. This action can destabilize the ring and lead to the release of the nitro group as nitrite, a critical step in the complete mineralization of compounds like nitrobenzene and dinitrotoluene. nih.govnih.gov

For 1-Nitro-4-phenethoxybenzene, a hypothetical enzymatic degradation could involve a nitroreductase to convert the nitro group to an amine, making the compound 4-phenethoxyaniline. Subsequently, an etherase or a dioxygenase could cleave the ether bond or the aromatic ring, respectively, to break the molecule down into smaller, more easily metabolized fragments. The field of biocatalysis is rapidly advancing, with engineered enzymes showing potential for transforming a wide range of chemical compounds under mild conditions. nih.govacs.org

| Enzyme Class | Function | Potential Action on 1-Nitro-4-phenethoxybenzene |

| Nitroreductases | Reduction of -NO₂ to -NH₂ | Conversion to 4-phenethoxyaniline. nih.govnih.gov |

| Monooxygenases | Hydroxylation of the aromatic ring | Could initiate degradation by adding a hydroxyl group, potentially leading to nitro group removal. nih.gov |

| Dioxygenases | Dihydroxylation of the aromatic ring | Could lead to ring cleavage and release of the nitro group as nitrite. nih.govnih.gov |

| Etherases (Conceptual) | Cleavage of the ether bond | Breaking the C-O-C bond to form separate phenolic and ethylbenzene (B125841) derivatives. |

Photochemical Degradation Studies of 1-Nitro-4-phenethoxybenzene

In the absence of microbial activity, the primary degradation mechanism for 1-Nitro-4-phenethoxybenzene in the environment, particularly in surface waters and the atmosphere, is photochemical degradation driven by sunlight. This can occur through direct or indirect processes.

Direct Photolysis Mechanisms of Nitroaromatic Compounds

Direct photolysis involves the absorption of light energy by the nitroaromatic compound itself, leading to its chemical transformation. Nitroaromatic compounds can absorb UV radiation from sunlight, which excites the molecule to a higher energy state. nih.govnih.gov

The primary mechanism for the direct photolysis of nitrobenzene in aqueous solutions is believed to be a nitro-nitrite intramolecular rearrangement. nih.gov This process can lead to the formation of various intermediates, including nitrophenols, nitrosobenzene, and catechol. nih.gov The ultimate breakdown can release nitrite and nitrate (B79036) ions into the solution. nih.gov The efficiency of direct photolysis, however, can be relatively low for some nitroaromatics. nih.gov For some complex nitroaromatic compounds, the main degradation product of photolysis is a quinone. nih.gov

Indirect Photochemical Processes Involving Oxidative Species (e.g., OH radicals)

Indirect photolysis is often a more significant degradation pathway and involves the reaction of the target compound with highly reactive species that are themselves generated by sunlight. youtube.com The most important of these in the environment is the hydroxyl radical (•OH). youtube.com

Hydroxyl radicals are formed in the atmosphere and in sunlit natural waters through the photolysis of naturally occurring substances like nitrate and hydrogen peroxide. nih.govyoutube.com These radicals are powerful, non-selective oxidants that can rapidly degrade a wide range of organic pollutants.

The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, leading to the formation of hydroxylated products and eventual ring cleavage. For nitroaromatics, this process can be an effective degradation route. copernicus.orgcopernicus.org Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, are water treatment technologies that are based on the generation of high concentrations of •OH radicals to achieve complete mineralization of recalcitrant organic compounds like nitroaromatics. nih.govresearchgate.net

| Process | Mechanism | Key Reactants | Typical Products |

| Direct Photolysis | Absorption of UV light by the molecule, leading to intramolecular rearrangement. nih.gov | 1-Nitro-4-phenethoxybenzene, Sunlight (UV) | Nitrophenols, Quinones, Nitrite ions. nih.govnih.gov |

| Indirect Photolysis | Attack by photochemically generated reactive species, primarily hydroxyl radicals. youtube.com | 1-Nitro-4-phenethoxybenzene, •OH radicals | Hydroxylated derivatives, Ring cleavage products. copernicus.org |

Abiotic Degradation Processes of 1-Nitro-4-phenethoxybenzene

Abiotic degradation, which involves non-biological chemical and physical processes, is a key factor in determining the environmental fate of organic compounds. For 1-Nitro-4-phenethoxybenzene, these processes would primarily include hydrolysis and sorption in various environmental compartments.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. The ether linkage in 1-Nitro-4-phenethoxybenzene could be susceptible to hydrolysis, although this is generally a slow process for diaryl ethers and alkyl aryl ethers under typical environmental pH and temperature conditions. The presence of the electron-withdrawing nitro group on one of the benzene (B151609) rings can influence the reactivity of the molecule.

In alkaline conditions, nitroaromatic compounds can undergo transformation. For instance, studies on 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN) have shown that they can undergo alkaline hydrolysis. acs.org The reaction of nitroaromatic compounds with hydroxide (B78521) ions (OH⁻) can lead to the formation of Meisenheimer complexes as intermediates. acs.orgepa.gov For 1-Nitro-4-phenethoxybenzene, a similar reaction could potentially occur, leading to the formation of substituted phenoxides. The presence of an oxidizing agent can facilitate the hydroxylation of nitroaromatic compounds in alkaline solutions. okstate.edu

While specific data on the hydrolysis rates of 1-Nitro-4-phenethoxybenzene are not available, the table below provides a qualitative expectation of its reactivity in aqueous environments based on the behavior of similar compounds.

| Environmental Condition | Expected Reactivity of 1-Nitro-4-phenethoxybenzene | Primary Transformation Products (Hypothetical) |

| Neutral pH, Ambient Temp. | Very Slow Hydrolysis | 4-Nitrophenol and Phenethyl alcohol |

| Acidic pH | Slow Hydrolysis | 4-Nitrophenol and Phenethyl alcohol |

| Alkaline pH | Moderate to Fast Transformation | Substituted phenoxides, potential for ring hydroxylation |

This table is illustrative and based on the general behavior of nitroaromatic ethers.

The movement and bioavailability of 1-Nitro-4-phenethoxybenzene in the environment will be significantly influenced by its tendency to adsorb to soil and sediment particles. The extent of this adsorption is governed by the compound's physicochemical properties and the characteristics of the soil or sediment, such as organic matter content, clay content, and pH.

Generally, organic compounds with low water solubility and high octanol-water partition coefficients (Kow) tend to adsorb more strongly to soil organic matter. Given its structure, 1-Nitro-4-phenethoxybenzene is expected to be a relatively non-polar molecule with limited water solubility, suggesting a propensity for adsorption.

Research on other aromatic compounds provides insights into the potential adsorption behavior of 1-Nitro-4-phenethoxybenzene. For example, the adsorption of phenoxyalkanoic herbicides is influenced by soil pH and organic carbon content. nih.gov Similarly, studies on monohydroxybenzene derivatives have shown that their adsorption is related to the percentage of iron oxides in the soil and the solution pH. osti.gov The presence of the nitro group may also influence adsorption through specific interactions with soil components.

The table below summarizes the expected adsorption behavior of 1-Nitro-4-phenethoxybenzene in different soil types.

| Soil/Sediment Characteristic | Expected Adsorption of 1-Nitro-4-phenethoxybenzene | Dominant Adsorption Mechanism |

| High Organic Matter Content | Strong | Hydrophobic partitioning |

| High Clay Content | Moderate | Surface interactions, potential for specific binding |

| Sandy Soil (Low Organic Matter) | Weak | Limited partitioning |